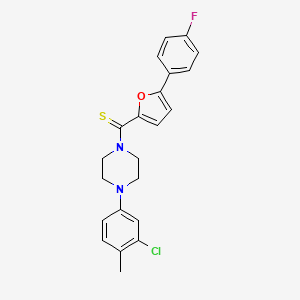
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a furan ring substituted with a 4-fluorophenyl group, connected by a methanethione linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the furan ring through a series of coupling reactions. The final step involves the formation of the methanethione linker under controlled conditions, often using thiolation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in antimicrobial research. Its structural features enable it to interact with microbial cell membranes, potentially leading to the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and certain cancers.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or coatings with enhanced performance characteristics.
作用機序
The mechanism of action of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione involves its interaction with specific molecular targets. In antimicrobial applications, it may disrupt microbial cell membranes or inhibit key enzymes, leading to cell death. In cancer research, the compound may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione
- (4-(4-Methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione
- (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-phenyl)furan-2-yl)methanethione
Uniqueness
Compared to similar compounds, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione stands out due to the presence of both the 3-chloro-4-methylphenyl and 4-fluorophenyl groups
特性
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(4-fluorophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c1-15-2-7-18(14-19(15)23)25-10-12-26(13-11-25)22(28)21-9-8-20(27-21)16-3-5-17(24)6-4-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYIALFVGTHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2619753.png)
![1-[1-(Quinoline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2619754.png)
methanone oxime](/img/structure/B2619755.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619756.png)
![4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619765.png)
![4-benzoyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2619766.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2619768.png)
![4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2619769.png)
![2-[(3-methoxyphenyl)amino]acetic acid hydrochloride](/img/structure/B2619770.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2619772.png)

